molecular formula C13H11BrClN3O B10967452 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea

1-(4-Bromo-2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B10967452
M. Wt: 340.60 g/mol
InChI Key: KVBULTMAQNSULJ-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-CHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, chlorine, and pyridine moieties in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA typically involves the reaction of 4-bromo-2-chloroaniline with 2-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-CHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce amines and carbon dioxide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms could enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMO-2-CHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA: Similar structure but with a thiourea moiety.

    N-(4-BROMO-2-CHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)CARBAMATE: Similar structure but with a carbamate moiety.

Uniqueness

N-(4-BROMO-2-CHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA is unique due to the combination of bromine, chlorine, and pyridine in its structure, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H11BrClN3O

Molecular Weight

340.60 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C13H11BrClN3O/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19)

InChI Key

KVBULTMAQNSULJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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